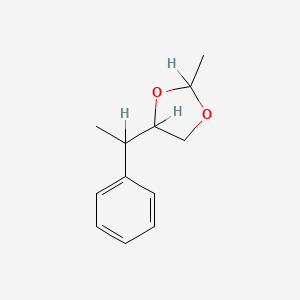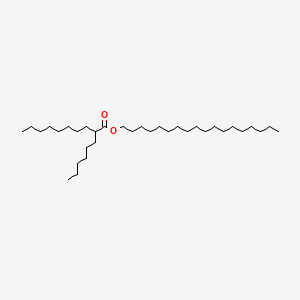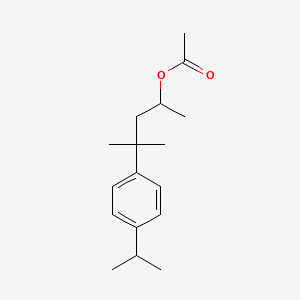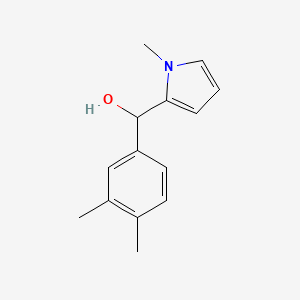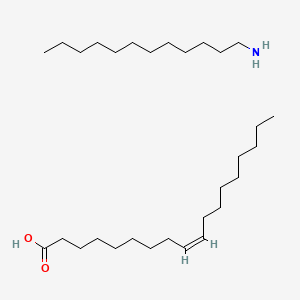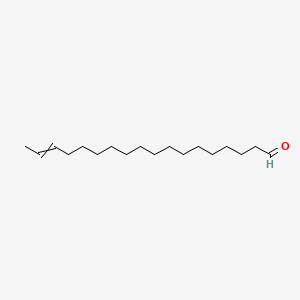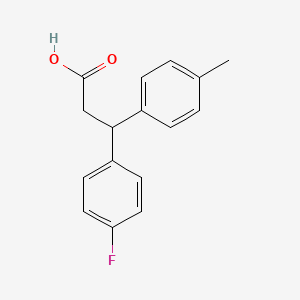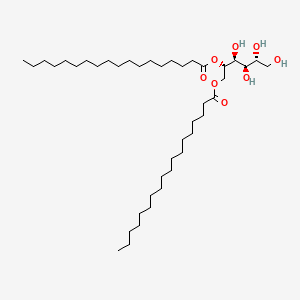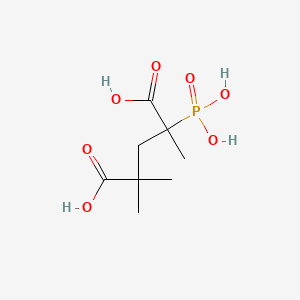
4',5-Dichloro-2-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Dichloro-2-hydroxychalcone is a chalcone derivative, which is a type of aromatic ketone. Chalcones are known for their diverse biological activities and are considered important intermediates in the synthesis of various pharmacologically active compounds. The structure of 4’,5-Dichloro-2-hydroxychalcone consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, with chlorine atoms at the 4’ and 5 positions and a hydroxyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing chalcones, including 4’,5-Dichloro-2-hydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl methyl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures.
For 4’,5-Dichloro-2-hydroxychalcone, the specific reactants would be 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone. The reaction proceeds as follows:
- Dissolve 4-chlorobenzaldehyde and 2-hydroxy-5-chloroacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- The product precipitates out of the solution and can be collected by filtration.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of 4’,5-Dichloro-2-hydroxychalcone follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4’,5-Dichloro-2-hydroxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 4’,5-Dichloro-2-hydroxybenzophenone or 4’,5-Dichloro-2-hydroxybenzoic acid.
Reduction: 4’,5-Dichloro-2-hydroxy-1,3-diphenylpropan-1-one.
Substitution: 4’,5-Diamino-2-hydroxychalcone or 4’,5-Dithiol-2-hydroxychalcone.
Scientific Research Applications
4’,5-Dichloro-2-hydroxychalcone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and other chalcone derivatives.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4’,5-Dichloro-2-hydroxychalcone involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chlorine atoms and the hydroxyl group enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-hydroxychalcone
- 5-Chloro-2-hydroxychalcone
- 3,2’-Dihydroxychalcone
Comparison
4’,5-Dichloro-2-hydroxychalcone is unique due to the presence of two chlorine atoms at the 4’ and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one chlorine atom or different substitution patterns, 4’,5-Dichloro-2-hydroxychalcone exhibits enhanced antimicrobial and anticancer properties. The dual chlorine substitution also affects its solubility and stability, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
93942-33-7 |
|---|---|
Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-4-1-10(2-5-12)14(18)7-3-11-9-13(17)6-8-15(11)19/h1-9,19H/b7-3+ |
InChI Key |
FDICQHLLNKLPEY-XVNBXDOJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


